molecular formula C18H18ClNO2 B13715988 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-20-9

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride

Cat. No.: B13715988
CAS No.: 736173-20-9
M. Wt: 315.8 g/mol
InChI Key: ZMXMKAUKSURQEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar organic chemistry principles used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols .

Mechanism of Action

The mechanism of action for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride is unique due to its specific combination of functional groups and its applications in proteomics research. Its structural features allow it to interact with a wide range of biological molecules, making it valuable for various scientific studies .

Properties

CAS No.

736173-20-9

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol;hydrochloride

InChI

InChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20;/h2-11,17,20H,19H2,1H3;1H

InChI Key

ZMXMKAUKSURQEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N.Cl

Origin of Product

United States

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